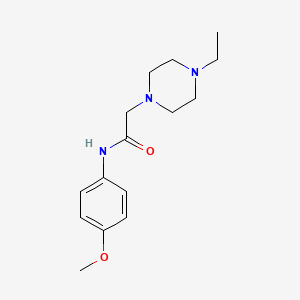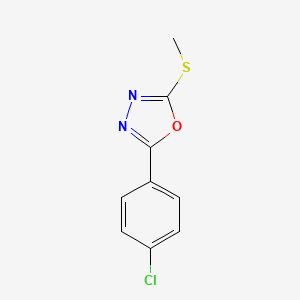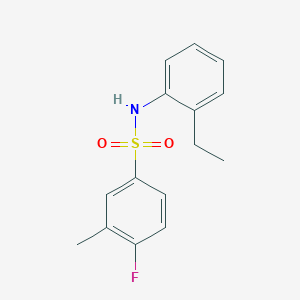
N-(3,5-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, also known as AG490, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a critical role in cell growth, differentiation, and immune response.
科学研究应用
N-(3,5-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has been extensively used in scientific research to study the JAK/STAT signaling pathway and its role in various biological processes. It has been shown to inhibit the activation of JAK2 and STAT3, which are involved in the regulation of cell growth, survival, and differentiation. This compound has been used to investigate the role of JAK/STAT signaling in cancer, inflammation, and immune response. It has also been used as a tool to study the molecular mechanisms of various diseases and to identify potential therapeutic targets.
作用机制
N-(3,5-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide exerts its inhibitory effect on JAK/STAT signaling by binding to the ATP-binding site of JAK2 and preventing its activation. This leads to the inhibition of downstream signaling events mediated by STAT3, which is a transcription factor that regulates the expression of various genes involved in cell growth and survival. This compound has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines by blocking the JAK/STAT pathway.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has been shown to modulate the immune response by inhibiting the activation of T cells and natural killer cells. In addition, this compound has been shown to have neuroprotective effects by inhibiting the activation of microglia and astrocytes.
实验室实验的优点和局限性
N-(3,5-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has several advantages for lab experiments. It is a potent and selective inhibitor of JAK/STAT signaling, which makes it a valuable tool for studying the role of this pathway in various biological processes. It has also been shown to have low toxicity and high solubility, which makes it suitable for in vivo experiments. However, this compound has some limitations as well. It has been shown to have off-target effects on other kinases, which may complicate the interpretation of experimental results. In addition, this compound has been shown to have variable effects on different cell types, which may limit its use in certain experimental models.
未来方向
There are several future directions for the use of N-(3,5-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide in scientific research. One area of interest is the development of more potent and selective inhibitors of JAK/STAT signaling. Another area of interest is the identification of new therapeutic targets for the treatment of cancer and other diseases. This compound has been shown to have potential as a therapeutic agent for various cancers, and further studies are needed to evaluate its efficacy and safety in clinical trials. In addition, this compound may have potential as a tool for studying the molecular mechanisms of neurodegenerative diseases and for developing new treatments for these conditions.
合成方法
The synthesis of N-(3,5-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves the reaction of 3,5-dichloroaniline with indole-3-carboxaldehyde in the presence of potassium carbonate and acetic anhydride. The resulting intermediate is then reacted with ethyl chloroacetate to form this compound. This method has been optimized to yield high purity and high yield of this compound.
属性
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-9-5-10(18)7-11(6-9)20-16(22)15(21)13-8-19-14-4-2-1-3-12(13)14/h1-8,19H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKQQXVKAVJAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5488135.png)
![3-(4-bromophenyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5488143.png)

![2-(2-fluorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5488151.png)
![2-[N-(allyloxy)butanimidoyl]-3-amino-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5488153.png)
![N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide](/img/structure/B5488157.png)
![N,6-dimethyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5488161.png)


![ethyl 6-[chloro(difluoro)methoxy]-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B5488193.png)

![N-[2-ethoxy-5-(1-piperidinylsulfonyl)phenyl]-2-fluorobenzamide](/img/structure/B5488207.png)
![N-(2-methoxy-1-methylethyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5488223.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B5488225.png)
